1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an imidazole ring
Preparation Methods
The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-4-chloroaniline with fluoroimidazole under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki or Heck coupling reactions in the presence of palladium catalysts, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as DMF and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with proteins involved in critical pathways, such as signal transduction and metabolic processes .
Comparison with Similar Compounds
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole: This compound has a trifluoromethyl group instead of a fluorine atom, which can lead to different chemical and biological properties.
4-Bromo-2-chlorophenol: This compound lacks the imidazole ring and fluorine atom, making it less complex but still useful in various chemical reactions.
Properties
Molecular Formula |
C9H5BrClFN2 |
---|---|
Molecular Weight |
275.50 g/mol |
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-4-fluoroimidazole |
InChI |
InChI=1S/C9H5BrClFN2/c10-7-3-6(11)1-2-8(7)14-4-9(12)13-5-14/h1-5H |
InChI Key |
WLIMZWUNURTDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.